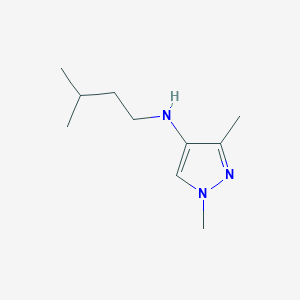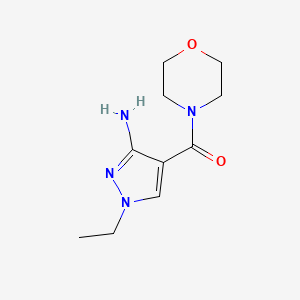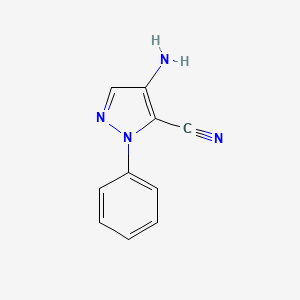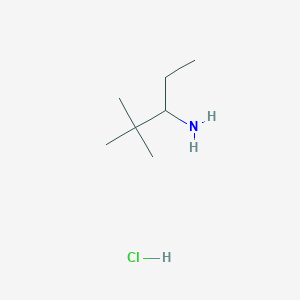![molecular formula C12H13F2N3O2 B11734494 4-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol](/img/structure/B11734494.png)
4-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol is an organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a difluoroethyl group and a benzene ring with two hydroxyl groups. This compound is of interest due to its potential biological activity and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-({[1-(2,2-Difluorethyl)-1H-pyrazol-4-yl]amino}methyl)benzol-1,3-diol umfasst in der Regel mehrere Schritte:
Bildung des Pyrazolrings: Der Pyrazolring kann durch die Reaktion von Hydrazin mit einem 1,3-Diketon synthetisiert werden. Die Difluorethylgruppe wird über eine nucleophile Substitutionsreaktion eingeführt.
Anbindung des Pyrazolrings an den Benzolring: Dieser Schritt beinhaltet die Bildung einer Kohlenstoff-Stickstoff-Bindung zwischen dem Pyrazolring und dem Benzolring. Dies kann durch eine Kupplungsreaktion, wie z. B. eine Buchwald-Hartwig-Aminierung, erreicht werden.
Einführung von Hydroxylgruppen: Die Hydroxylgruppen am Benzolring können durch eine Hydroxylierungsreaktion eingeführt werden, die häufig Reagenzien wie Wasserstoffperoxid oder Osmiumtetroxid verwendet.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung der oben genannten Synthesewege umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von Katalysatoren, kontrollierte Reaktionsbedingungen (Temperatur, Druck, pH-Wert) und Reinigungstechniken wie Umkristallisation oder Chromatographie umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Hydroxylgruppen am Benzolring können zu Chinonen oxidiert werden.
Reduktion: Die Difluorethylgruppe kann unter geeigneten Bedingungen zu einer Ethylgruppe reduziert werden.
Substitution: Die Wasserstoffatome am Benzolring können durch andere funktionelle Gruppen durch elektrophile aromatische Substitutionsreaktionen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Katalysatoren wie Palladium auf Kohlenstoff (Pd/C) in Gegenwart von Wasserstoffgas.
Substitution: Halogene (z. B. Chlor, Brom) in Gegenwart eines Lewis-Säure-Katalysators wie Aluminiumchlorid.
Hauptprodukte
Oxidation: Bildung von Chinonen.
Reduktion: Bildung von ethylsubstituierten Derivaten.
Substitution: Bildung von halogenierten Derivaten.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine potenzielle biologische Aktivität, einschließlich antimikrobieller und antikanzerogener Eigenschaften.
Medizin: Als potenzieller therapeutischer Wirkstoff aufgrund seiner einzigartigen Struktur und biologischen Aktivität erforscht.
Industrie: Im Bereich der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 4-({[1-(2,2-Difluorethyl)-1H-pyrazol-4-yl]amino}methyl)benzol-1,3-diol beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Difluorethylgruppe und die Hydroxylgruppen spielen eine entscheidende Rolle für seine Bindungsaffinität und Aktivität. Die Verbindung kann bestimmte Signalwege hemmen oder aktivieren, was zu ihren beobachteten biologischen Wirkungen führt.
Wirkmechanismus
The mechanism of action of 4-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group and hydroxyl groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Catechol (1,2-Dihydroxybenzol): Ähnliche Struktur mit zwei Hydroxylgruppen am Benzolring.
Resorcinol (1,3-Dihydroxybenzol): Ähnliche Struktur mit Hydroxylgruppen in meta-Position.
Hydrochinon (1,4-Dihydroxybenzol): Ähnliche Struktur mit Hydroxylgruppen in para-Position.
Einzigartigkeit
4-({[1-(2,2-Difluorethyl)-1H-pyrazol-4-yl]amino}methyl)benzol-1,3-diol ist aufgrund des Vorhandenseins des difluorethylsubstituierten Pyrazolrings einzigartig, der im Vergleich zu den einfacheren Dihydroxybenzolderivaten unterschiedliche chemische und biologische Eigenschaften verleiht.
Eigenschaften
Molekularformel |
C12H13F2N3O2 |
|---|---|
Molekulargewicht |
269.25 g/mol |
IUPAC-Name |
4-[[[1-(2,2-difluoroethyl)pyrazol-4-yl]amino]methyl]benzene-1,3-diol |
InChI |
InChI=1S/C12H13F2N3O2/c13-12(14)7-17-6-9(5-16-17)15-4-8-1-2-10(18)3-11(8)19/h1-3,5-6,12,15,18-19H,4,7H2 |
InChI-Schlüssel |
RXDVSRYWAKCCEQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1O)O)CNC2=CN(N=C2)CC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(aminomethyl)-1-[(2R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]-2,3-dihydro-1H-imidazole-2-thione](/img/structure/B11734413.png)
![N-[(5-fluorothiophen-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11734420.png)
![4-[2-(Pyridin-2-yl)ethyl]aniline hydrochloride](/img/structure/B11734427.png)
![{[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734440.png)
![N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B11734450.png)

![N-[(3,5-difluorophenyl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11734463.png)

![(3R)-3-amino-3-[2-bromo-4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11734468.png)
![4-({[(1-Ethyl-1H-pyrazol-5-YL)methyl]amino}methyl)-2-methoxyphenol](/img/structure/B11734480.png)
![[3-(dimethylamino)propyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11734488.png)


